5-(1H-pyrazol-1-yl)-2H-tetrazole
Description
Evolution of Pyrazole (B372694) and Tetrazole Architectures in Chemical Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first described by Ludwig Knorr in 1883. mdpi.comwikipedia.org Since its discovery, a vast number of synthetic methodologies have been developed to access a wide array of substituted pyrazoles. mdpi.comtandfonline.comnih.gov The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, remains a staple in organic synthesis. wikipedia.orgnih.govyoutube.com Over the years, advancements have led to more sophisticated and efficient methods, including multicomponent reactions and transition-metal catalyzed processes. mdpi.com Pyrazole derivatives have found widespread use in various fields, including pharmaceuticals, where they form the core of drugs like the anti-inflammatory celecoxib, and in agriculture as fungicides and insecticides. wikipedia.orgnih.govnih.gov
The tetrazole ring, a five-membered ring containing four nitrogen atoms, was first synthesized by Bladin in 1885. researchgate.netnih.gov The development of tetrazole chemistry progressed significantly with the discovery of methods for their synthesis from nitriles and azides. numberanalytics.combohrium.comnih.gov Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that allow them to mimic the biological activity of carboxylic acids. researchgate.netbohrium.commdpi.com This property, combined with their high nitrogen content and metabolic stability, has made them attractive scaffolds in drug design and as components of high-energy materials. mdpi.comresearchgate.netnumberanalytics.comwikipedia.org
Rationales for Pyrazole-Tetrazole Hybridization in Advanced Materials and Methodologies
The concept of molecular hybridization involves the deliberate combination of two or more distinct pharmacophores or functional moieties to create a new molecule with potentially enhanced or synergistic properties. mdpi.com The rationale for hybridizing pyrazole and tetrazole rings stems from the desire to harness the advantageous characteristics of both heterocycles within a single molecular entity. mdpi.com
Combining these two azoles can lead to molecules with improved efficacy and specificity in pharmacological applications. mdpi.commdpi.com For instance, the resulting hybrids have shown promise in the development of new anticancer, antidiabetic, and antihypertensive agents. mdpi.com The individual properties of the pyrazole and tetrazole rings can be complementary. For example, the pyrazole moiety can be readily functionalized to modulate lipophilicity and target binding, while the tetrazole ring can enhance metabolic stability and act as a crucial coordinating ligand. mdpi.comresearchgate.net
In the realm of materials science, the high nitrogen content of both pyrazole and tetrazole rings makes their hybrids attractive candidates for the development of advanced energetic materials. mdpi.comnih.gov These compounds can exhibit high densities, favorable oxygen balances, and significant enthalpies of formation, all of which are desirable characteristics for high-performance explosives and propellants. nih.govrsc.orgnih.gov The ability to introduce various functional groups onto the pyrazole-tetrazole scaffold allows for the fine-tuning of their energetic properties and sensitivity. nih.govacs.org Furthermore, the multiple nitrogen atoms in the hybrid structure provide numerous coordination sites, making these compounds valuable ligands in coordination chemistry for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic and material properties. mdpi.comresearchgate.netresearchgate.net
Research Findings on 5-(1H-pyrazol-1-yl)-2H-tetrazole and Related Hybrids
Detailed studies on pyrazole-tetrazole hybrids have revealed a range of interesting properties and potential applications. The following tables summarize some key findings from the literature.
| Hybrid Compound Type | Synthetic Strategy | Key Findings | Reference |
|---|---|---|---|
| 1-Pyrazolyltetrazoles | Conversion of primary amine on aminopyrazoles to tetrazole using sodium azide (B81097) and triethyl orthoformate. | Good yields of high-nitrogen compounds suitable as ligands for coordination chemistry and as energetic materials. | mdpi.com |
| Pyrazole-tetrazole hybrids with a phenyl linker | Condensation of acetophenone (B1666503) tetrazole with benzaldehyde (B42025) to form chalcones, followed by cyclization with hydrazine. | Resulting compounds showed significant inhibitory activity against Leishmania. | mdpi.com |
| Nitro-substituted pyrazole-tetrazole hybrids | Nitration of pyrazole-tetrazole scaffolds. | Transformation of a nitrile group to a tetrazole significantly increased the inhibitory activity. | mdpi.com |
| Energetic pyrazole-tetrazole hybrids | Functionalization with dinitromethyl and N-hydroxytetrazole groups. | Enhanced energetic properties, with some salts outperforming RDX in detonation performance and stability. | nih.govacs.org |
| Property Investigated | Hybrid System | Observation | Reference |
|---|---|---|---|
| Energetic Properties | Isomeric pyrazole-tetrazoles | Enhanced density and detonation properties attributed to hydrogen bonding and π-π interactions. | rsc.org |
| Biological Activity | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Demonstrated analgesic, anti-inflammatory, and vasorelaxant effects. | nih.gov |
| Biological Activity | New pyrazole-tetrazole derivatives | Showed good vasorelaxant activity. | nih.gov |
| Coordination Chemistry | Pyrazole-derived ligands | Versatile coordination modes, forming diverse structures with various metal ions. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-pyrazol-1-yl-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-2-5-10(3-1)4-6-8-9-7-4/h1-3H,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDRLKZVDANMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 1h Pyrazol 1 Yl 2h Tetrazole and Its Derivatives
Classical Synthetic Pathways to Pyrazole-Tetrazole Systems
The traditional approaches to constructing pyrazole-tetrazole frameworks often involve the sequential or convergent synthesis of the individual heterocyclic rings. These methods leverage well-understood cyclization reactions, providing reliable access to the target compounds.
Cyclization Reactions Utilizing Azides and Precursors
A cornerstone of tetrazole synthesis is the use of azide-based reagents, which readily undergo cyclization reactions to form the tetrazole ring. These methods are widely applicable and have been adapted for the synthesis of a vast array of tetrazole derivatives.
One established method for forming 1-substituted 1H-tetrazoles involves the heterocyclization of primary amines with an orthoester, such as trimethyl orthoformate, and sodium azide (B81097). mdpi.com This one-pot reaction is advantageous due to the ready availability and low cost of the starting materials. mdpi.com The reaction proceeds by first forming an intermediate from the primary amine and the orthoester, which then undergoes cyclization with the azide ion to yield the tetrazole ring. This strategy has been successfully employed for the synthesis of various 1-substituted 1H-tetrazoles, including those with complex molecular architectures. mdpi.com For instance, the synthesis of bis(1-substituted 1H-tetrazoles) has been achieved in good yields through this direct heterocyclization approach. mdpi.com
A specific example involves the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole from 5-aminotetrazole (B145819), showcasing the utility of aminotetrazoles as precursors in forming more complex tetrazole systems. rsc.org
| Reactants | Reagents | Product | Yield | Reference |
| Primary Amines | Trimethyl Orthoformate, Sodium Azide | 1-substituted 1H-tetrazoles | Variable | mdpi.com |
| 4,4′-(1,1′-biphenyl-4,4′-diyldioxy)dianiline | Sodium Azide, Trimethyl Orthoformate | 4,4'-bis(4-(1H-tetrazol-1-yl)phenoxy)-1,1'-biphenyl | 91% | mdpi.com |
| N1-(4-aminophenyl)benzene-1,4-diamine | Sodium Azide, Trimethyl Orthoformate | bis(4-(1H-tetrazol-1-yl)phenyl)amine | Not specified | mdpi.com |
| 5-aminotetrazole | Cyanogen Azide | 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Not specified | rsc.org |
The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles. nih.govnih.gov This reaction, often referred to as a Huisgen cycloaddition, can be catalyzed by various acids or metal salts to enhance its efficiency and scope. nih.govorganic-chemistry.orgyoutube.com The process involves the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. youtube.com Subsequent cyclization and protonation lead to the formation of the aromatic tetrazole ring. youtube.com
Numerous catalytic systems have been developed to facilitate this transformation, including zinc salts, aluminum chloride, and silica (B1680970) sulfuric acid. nih.govacademie-sciences.frnih.gov These catalysts often allow the reaction to proceed under milder conditions and with a broader range of substrates, including both aromatic and aliphatic nitriles. organic-chemistry.orgacademie-sciences.fr For instance, the use of silica sulfuric acid as a heterogeneous catalyst provides an efficient and easily separable system for the synthesis of 5-substituted 1H-tetrazoles in high yields. nih.govnih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Not specified | 72-95 | nih.govnih.gov |
| PbCl2 | DMF | 120 | Up to 95 | academie-sciences.fr |
| Co–Ni/Fe3O4@MMSHS | Not specified | Not specified | Up to 98 | rsc.org |
| Zinc Salts | Water | Not specified | Broad scope | organic-chemistry.org |
While less common than nitrile-azide cycloadditions, the reaction of imines with azides can also lead to the formation of tetrazole rings. This approach involves the in-situ generation of an imidoyl azide, which then undergoes cyclization. The synthesis of 1,5-disubstituted tetrazoles can be achieved through the Ugi-azide reaction, where an intermediate nitrilium ion is trapped by an azide, leading to the final tetrazole product. nih.gov This multicomponent reaction offers a convergent route to diverse tetrazole scaffolds. nih.gov
Historically, early methods for tetrazole synthesis involved the use of hydrocyanic acid and its derivatives. Another classical approach involves the diazotization of aminoguanidines, followed by cyclization to form the tetrazole ring. A powerful diazotizing reagent, FSO2N3, has been shown to rapidly transform amidines and guanidines into tetrazole derivatives under mild, aqueous conditions. organic-chemistry.org
Regioselective Alkylation Strategies for Tetrazole Ring Functionalization
Functionalization of the tetrazole ring, particularly through N-alkylation, is crucial for modulating the properties of pyrazole-tetrazole compounds. However, the direct alkylation of N-H pyrazoles can lead to mixtures of regioisomers, posing a significant synthetic challenge. nih.gov
To address this, strategies involving protecting groups have been developed to achieve regioselective N-alkylation. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group, for example, allows for the controlled introduction of an alkyl group onto a specific nitrogen atom of the pyrazole (B372694) ring. nih.gov This protecting group can be selectively introduced and later removed, enabling the synthesis of a single regioisomer of the N-alkylated pyrazole. nih.gov This approach is particularly valuable for creating fully substituted pyrazoles with complete regiocontrol over all substituents. nih.gov
Furthermore, the regioselective synthesis of substituted pyrazoles can be achieved through various other methods, such as the one-pot condensation of active methylene (B1212753) reagents with phenylisothiocyanate and a substituted hydrazine. nih.gov Another strategy involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity in the formation of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org
Oxidation and Reduction Transformations in Hybrid Systems
The pyrazole ring is generally resistant to oxidation and reduction. mdpi.com Ring-opening of the pyrazole nucleus typically requires harsh conditions such as electrolytic oxidation or the use of strong oxidizing agents like ozonolysis. mdpi.com However, specific functional groups attached to the pyrazole or tetrazole rings can undergo oxidation and reduction.
For instance, the oxidation of a nitro group on a pyrazole ring to a carboxylic acid has been achieved using potassium dichromate in an acidic medium. mdpi.com This transformation is a key step in the synthesis of more complex derivatives like 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid. mdpi.com In another example, 5-(2-pyridyl)tetrazole (Hptz) can be selectively oxidized at the pyridyl nitrogen atom using 3-chloroperoxybenzoic acid to form 5-(2-pyridyl-1-oxide)tetrazole (Hpto). mdpi.com
Reduction reactions are also crucial for modifying pyrazolyl-tetrazole scaffolds. The reduction of an ester group to an alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com Furthermore, the reduction of nitropyrazole derivatives can lead to the corresponding aminopyrazoles, which are versatile intermediates for further functionalization, including nitration to form nitramino derivatives. scispace.com
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Multicomponent Reaction (MCR) Strategies for Tetrazole Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov
The Ugi-azide four-component reaction (UA-4CR) is a powerful MCR for synthesizing 1,5-disubstituted 1H-tetrazoles. nih.gov This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide (TMSN₃). nih.govnih.gov The UA-4CR has been successfully employed to create complex heterocyclic systems containing both tetrazole and other rings, such as tetrahydroisoquinoline. nih.gov One-pot procedures combining the Ugi-azide reaction with subsequent cyclizations, like the Heck reaction, maximize efficiency by avoiding the isolation of intermediates. nih.govresearchgate.net The versatility of the Ugi-azide reaction allows for the incorporation of various functional groups and heterocyclic building blocks, leading to a wide diversity of potential drug-like molecules. mdpi.combeilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |
| Aldehyde | Amine | Isocyanide | Azide (e.g., TMSN₃) | 1,5-disubstituted 1H-tetrazole | nih.gov |
| 2-bromobenzaldehyde | Allylamine hydrochloride | tert-butyl isocyanide | Trimethylsilyl azide | Tetrazole intermediate for Heck cyclization | nih.gov |
| Hydroxylamine | Aldehyde | Isocyanide | Sodium azide | 1,5-disubstituted tetrazole scaffold | nih.gov |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Benzylamine | tert-butyl isocyanide | Trimethylsilylazide | Bis-heterocycle with triazole and tetrazole moieties | mdpi.com |
Solvent-Free and Water-Mediated Methodologies
Eliminating or replacing traditional organic solvents with more environmentally benign alternatives like water is a cornerstone of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together, can lead to faster reaction times and simplified work-up procedures. chowgules.ac.in
Solvent-free conditions have been successfully applied to the synthesis of 1,5-disubstituted tetrazoles from Baylis-Hillman acetates, TMS azide, and an arylnitrile. nih.gov Similarly, the condensation of diketones and hydrazines to form pyrazoles can be achieved without a solvent, using only a catalytic amount of sulfuric acid. rsc.org Water has also been used as a green solvent for the microwave-assisted synthesis of 1H-pyrazole-5-amines. lew.ro The use of quinoline-based fluoride (B91410) salts as catalysts has enabled the solvent-free synthesis of 5-(p-methylphenyl)-1H-tetrazole under both conventional heating and microwave irradiation. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. researchgate.netbohrium.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products compared to conventional heating methods. lew.roresearchgate.netnih.gov
MAOS has been effectively used to synthesize a variety of pyrazole and tetrazole derivatives. For example, the synthesis of tetra-substituted pyrazoles from ketene (B1206846) dithioacetals and various nucleophiles was achieved in 30 minutes with good to excellent yields under microwave irradiation. nih.gov Similarly, the synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide was significantly faster and higher yielding with microwave assistance compared to conventional heating. researchgate.netbohrium.com This technique has also been applied to the synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones and other nitrogen-containing heterocycles. nih.gov
Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide (6a)
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 5 hours | 62% | researchgate.net |
| Microwave Irradiation (400 W) | 20 minutes | 85% | researchgate.net |
Grindstone Chemistry in Heterocycle Synthesis
Grindstone chemistry, which involves the mechanical grinding of solid reactants in a mortar and pestle, is a solvent-free technique that aligns with the principles of green chemistry. chowgules.ac.in This method can lead to the formation of products with high chemo-, regio-, and stereoselectivity, sometimes differing from what is observed in solution-based reactions. chowgules.ac.in
The synthesis of various pyrazolyl-containing heterocycles, such as pyrazolyl-triazolo[1,5-a]pyrimidines and pyrazolyl-tetrazolo[1,5-a]pyrimidines, has been achieved through the grinding of pyrazolyl-chalcones with appropriate heterocyclic amines. nih.gov This simple, efficient, and environmentally friendly method avoids the use of solvents and often requires no catalyst. chowgules.ac.in
Derivatization and Functionalization Strategies for 5-(1H-pyrazol-1-yl)-2H-tetrazole and its Derivatives
The chemical scaffold combining pyrazole and tetrazole rings has garnered significant interest, particularly in the field of energetic materials. The derivatization and functionalization of the core this compound structure are crucial strategies for modulating its properties, such as energy content, density, thermal stability, and sensitivity. These modifications aim to create advanced materials with tailored performance characteristics.
Synthesis of Energetic Salts Derived from this compound
A primary strategy for enhancing the performance of pyrazole-tetrazole compounds is the formation of energetic salts. The acidic protons on the pyrazole and/or tetrazole rings can be deprotonated by reacting the parent compound with various nitrogen-rich or metallic bases. This approach often leads to materials with higher densities, improved thermal stability, and superior detonation properties compared to the neutral parent compound. rsc.orgresearchgate.net
The synthesis typically involves a straightforward acid-base reaction. For instance, derivatives of this compound, such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H₂DNP-5T) and N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H₃NANP-5T), have been used to prepare a variety of energetic salts. rsc.org The resulting salts benefit from strong ionic interactions and extensive hydrogen-bonding networks, which contribute to more efficient crystal packing and higher densities. rsc.orgrsc.org
For example, the nitramine derivative H₃NANP-5T has been converted into its hydroxylammonium and aminoguanidinium salts, which exhibit outstanding detonation properties, in some cases comparable to the widely used explosive RDX. rsc.org Similarly, various alkaline metal and nitrogen-rich salts of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole have been synthesized to fine-tune performance and sensitivity. researchgate.net The choice of the cation is critical, as it significantly influences the resulting salt's density, thermal stability, and energetic output. mdpi.com
Table 1: Energetic Properties of Selected Pyrazole-Tetrazole Derivatives and Their Salts
| Compound/Salt | Density (g cm⁻³) | Detonation Velocity (Dᵥ, m s⁻¹) | Detonation Pressure (P, GPa) | Source(s) |
|---|---|---|---|---|
| H₃NANP-5T | 1.83 | 8846 | 33.2 | rsc.org |
| Hydroxylammonium Salt of H₃NANP-5T | 1.88 | 9414 | 34.5 | rsc.org |
| Aminoguanidinium Salt of H₃NANP-5T | 1.82 | 9088 | 33.9 | rsc.org |
| Hydroxylammonium Salt of 3,4-dinitropyrazole derivative | Not specified | 8700 | Not specified | rsc.org |
This table presents calculated detonation parameters based on experimental densities and computed heats of formation.
Integration of Sulfonamide and Other Functional Groups
The functionalization of the pyrazole-tetrazole scaffold by introducing various functional groups is a key method for tailoring its chemical and physical properties. While the direct integration of sulfonamide groups onto the this compound core is not extensively detailed in recent literature, the introduction of other electron-withdrawing and energetic moieties is a well-established strategy. rsc.org
The most common functional groups integrated into pyrazole-tetrazole energetic materials are nitro (–NO₂) and nitramino (–NHNO₂) groups. rsc.orgresearchgate.net These groups significantly increase the oxygen balance, density, and heat of formation of the compounds, which are critical factors for high-performance explosives. researchgate.net
Formation of Linker-Bridged Pyrazole-Tetrazole Scaffolds
Another advanced derivatization strategy involves connecting two or more pyrazole-tetrazole units through various chemical linkers, creating larger, more complex energetic architectures. mdpi.com This approach allows for the development of asymmetrical or symmetrical bi-heterocyclic compounds with potentially enhanced and more controllable energetic properties. mdpi.com
One synthetic route involves the N-functionalization of a pyrazole derivative with a molecule containing a nitrile group, such as chloroacetonitrile. This is followed by a [2+3] cycloaddition reaction (a "Click Chemistry" reaction) of the nitrile group with sodium azide to construct the tetrazole ring, forming a methylene-bridged bi-heterocyclic compound. mdpi.com
Researchers have also described the synthesis of asymmetrical energetic compounds where pyrazole and tetrazole rings are coupled through ethylene (B1197577) or butylene linkers. mdpi.com For instance, a pyrazole can be reacted with 2-chloroethylamine (B1212225) to produce 1-(2-aminoethyl)pyrazole, which then serves as a building block for creating a linker-bridged system with a tetrazole moiety. mdpi.com This modular approach, where different energetic pyrazole and tetrazole components are synthesized independently and then combined, allows for fine-tuning the sensitivity and energetic properties of the final coupled azole molecule. mdpi.com These linker-bridged scaffolds represent a sophisticated method for designing next-generation energetic materials with scalable and precisely controlled characteristics. mdpi.com
Advanced Spectroscopic and Structural Characterization of 5 1h Pyrazol 1 Yl 2h Tetrazole
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 5-(1H-pyrazol-1-yl)-2H-tetrazole. These vibrations, which are unique to the compound's structure, provide a fingerprint for its identification and a window into its bonding characteristics.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds.
The IR spectrum of tetrazole derivatives typically displays characteristic peaks that confirm the presence of the tetrazole ring. For instance, free tetrazole groups exhibit vibration peaks in the regions of 1639.9–1340 cm⁻¹ and 1200–900 cm⁻¹. pnrjournal.com The N-H stretching vibrations are generally observed as weak, broad bands in the 3200–2900 cm⁻¹ region. pnrjournal.com The stretching vibrations of the N=N bond are identified at approximately 1329.03 cm⁻¹. pnrjournal.com Furthermore, C-H stretching and bending vibrations of aromatic hydrogen atoms give rise to absorptions in the range of 2900 cm⁻¹ to 3150 cm⁻¹. researchgate.net
In compounds containing a pyrazole (B372694) ring, the protonation of the ring can be observed through a slightly broad peak around 3200 cm⁻¹. researchgate.net The successful polymerization of tetrazole functional monomers is indicated by the appearance of a peak for the -NH proton of the tetrazole ring at 15.90 ppm. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Tetrazole Ring Vibrations | 1639.9–1340 and 1200–900 | pnrjournal.com |
| N-H Stretching | 3200–2900 | pnrjournal.com |
| N=N Stretching | ~1329 | pnrjournal.com |
| Aromatic C-H Stretching | 2900–3150 | researchgate.net |
| Pyrazole Ring Protonation (N-H) | ~3200 | researchgate.net |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of the molecule. This technique is particularly useful for studying the symmetric vibrations of non-polar bonds.
In the study of 1H-tetrazole, Raman spectroscopy has been used to investigate its structural evolution under high pressure. researchgate.net The N-H stretching vibration in the Raman spectrum is typically less intense than in the IR spectrum and appears as a set of weak, broad bands. pnrjournal.com For related compounds, the C-S stretching vibrations have been identified in the 445-465 cm⁻¹ region using DFT calculations, though these may not be readily observed in experimental FT-IR spectra. pnrjournal.com The comprehensive characterization of related bistetrazole compounds has also been achieved through a combination of vibrational spectroscopies, including Raman. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule.
In pyrazole-containing compounds, the protons on the pyrazole ring typically appear as singlets in the ¹H NMR spectrum. For example, in 4-octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the 3-H and 5-H protons of the pyrazole ring are observed as a singlet at 7.36 ppm. rsc.org Similarly, for 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the 5-H and 3-H protons appear as singlets at 8.35 and 8.08 ppm, respectively. rsc.org
For tetrazole derivatives, the proton attached to the tetrazole ring can exhibit a broad signal due to exchange. In a study of poly(5-(methacrylamido)tetrazole), the -NH proton of the tetrazole ring appeared at 15.90 ppm. researchgate.net In another example, 5-(benzylthio)-1H-tetrazole, a broad singlet for the N-H proton was observed in the range of 13.40-11.50 ppm. pnrjournal.com
| Proton Environment | Chemical Shift (δ, ppm) | Compound | Reference |
| Pyrazole 3-H and 5-H | 7.36 | 4-Octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | rsc.org |
| Pyrazole 5-H | 8.35 | 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | rsc.org |
| Pyrazole 3-H | 8.08 | 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | rsc.org |
| Tetrazole N-H | 15.90 | Poly(5-(methacrylamido)tetrazole) | researchgate.net |
| Tetrazole N-H | 13.40-11.50 | 5-(Benzylthio)-1H-tetrazole | pnrjournal.com |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.
In pyrazole derivatives, the carbon atoms of the pyrazole ring have distinct chemical shifts. For 4-octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons are observed at 139.5, 125.6, and 122.6 ppm. rsc.org For 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at 135.6 and 127.1 ppm. rsc.org
The carbon atom of the tetrazole ring also has a characteristic chemical shift. In a study of a methacrylamide-based tetrazole functional polymer, the tetrazole ring carbon gave a peak around 150 ppm. researchgate.net For 5-(2-pyridyl)-1H-tetrazole, the tetrazole carbon was observed at 155.2 ppm. growingscience.com
| Carbon Environment | Chemical Shift (δ, ppm) | Compound | Reference |
| Pyrazole Carbons | 139.5, 125.6, 122.6 | 4-Octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | rsc.org |
| Pyrazole Carbons | 135.6, 127.1 | 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | rsc.org |
| Tetrazole Carbon | ~150 | Methacrylamide-based tetrazole functional polymer | researchgate.net |
| Tetrazole Carbon | 155.2 | 5-(2-Pyridyl)-1H-tetrazole | growingscience.com |
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Spectroscopy
Nitrogen NMR spectroscopy is a highly effective method for investigating the structure of nitrogen-rich heterocycles like pyrazoles and tetrazoles. wikipedia.org While ¹⁴N NMR can be used, its signals are often broadened due to its quadrupolar nature. huji.ac.il ¹⁵N NMR, on the other hand, provides narrower lines and is more commonly used, often requiring isotopic labeling to enhance sensitivity. wikipedia.org
The chemical shifts in ¹⁵N NMR are sensitive to the electronic environment of the nitrogen atoms. For pyrazoles, hydrogen bonding and protonation cause upfield shifts in the nitrogen resonances, with a more pronounced effect on the pyridine-type nitrogen. caltech.edu In a study of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the tetrazole ring showed two signals in the ¹⁵N NMR spectrum due to proton exchange in the DMSO-d₆ solvent. researchgate.net The analysis of long-range ¹H-¹⁵N coupling constants can unambiguously determine the fusion mode between the azole and azine rings in tetrazole isomers. urfu.ru
The chemical shift ranges for nitrogen are extensive, covering about 1100 ppm. northwestern.edu For instance, in 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the central nitrogen of the azide (B81097) group (Nβ) appears as a broad signal at -138 ppm. researchgate.net The comprehensive characterization of bistetrazole derivatives has been successfully achieved using multinuclear NMR spectroscopy, including ¹⁵N NMR. researchgate.netnih.gov
Solid-State NMR Techniques, Including Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. For organic compounds like this compound, which are often crystalline powders with limited solubility, solid-state NMR provides crucial insights where solution-state NMR is not feasible.
The combination of Cross-Polarization (CP) and Magic-Angle Spinning (MAS), known as CP/MAS, is a standard and highly effective technique in solid-state NMR. researchgate.net The MAS technique involves spinning the sample at a high frequency (kHz range) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. This process effectively averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which cause significant line broadening in static solid samples, thus producing high-resolution spectra. dtic.mil
Cross-polarization is employed to enhance the signal intensity of low-abundance nuclei, such as ¹³C and ¹⁵N, which are fundamental to the structure of this compound. dtic.mil This is achieved by transferring magnetization from abundant spins, typically protons (¹H), to the dilute spins (e.g., ¹³C). dtic.mil This not only boosts the signal but also allows for faster data acquisition, as the experiment's repetition rate is governed by the shorter spin-lattice relaxation time of the protons. dtic.mil
In the context of this compound, ¹³C and ¹⁵N CP/MAS NMR would be invaluable.
¹³C CP/MAS NMR: This would allow for the resolution of the distinct carbon atoms in the pyrazole and tetrazole rings. The chemical shifts would provide information about the local electronic environment of each carbon, helping to confirm the connectivity of the two heterocyclic rings.
¹⁵N CP/MAS NMR: Given that the compound has a very high nitrogen content (six nitrogen atoms), ¹⁵N NMR is particularly informative. It can distinguish between the different nitrogen environments within the pyrazole (N-N and C-N-C) and tetrazole rings. The chemical shifts are sensitive to tautomerism (i.e., the position of the proton in the tetrazole ring, 1H vs. 2H) and the nature of intermolecular interactions, such as hydrogen bonding. For instance, in studies of related tetrazole-containing polymers, the signal for the -NH proton of the tetrazole ring appears at a characteristic chemical shift. researchgate.net
The efficiency of the CP process depends on factors like molecular motion and the strength of heteronuclear dipolar couplings. researchgate.net The analysis of CP kinetics can also provide insights into the mobility of different parts of the molecule. For example, in studies of complex biopolymers, CP kinetics helped differentiate between rigid and mobile components. nih.gov For this compound, this could reveal information about the rotational dynamics of the pyrazole and tetrazole rings relative to each other.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₄H₄N₆, Molecular Weight: 136.12 g/mol ), mass spectrometry provides definitive confirmation of its molecular formula and offers insights into the stability and connectivity of its heterocyclic rings. nih.govresearchgate.net
Upon ionization in the mass spectrometer, typically by techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The subsequent fragmentation of this ion is characteristic of the compound's structure.
For tetrazole-containing compounds, a common and well-documented fragmentation pathway involves the elimination of a molecule of dinitrogen (N₂). researchgate.net Another characteristic fragmentation is the loss of hydrazoic acid (HN₃), particularly in positive ion mass spectrometry. researchgate.net The specific fragmentation mechanism can sometimes depend on the position of substituents and the tautomeric form of the tetrazole ring. researchgate.net For instance, the thermal decomposition of 1,5-disubstituted tetrazoles often leads to the formation of a nitrene intermediate through N₂ elimination. researchgate.net
In the case of this compound, the expected fragmentation pathways would likely involve:
Loss of N₂: The tetrazole ring could readily extrude a molecule of N₂ (28 Da), a very stable neutral loss.
Loss of HN₃: The elimination of hydrazoic acid (43 Da) from the tetrazole moiety is another probable pathway. researchgate.net
Ring Cleavage: Fragmentation of the pyrazole ring or cleavage of the bond connecting the two rings could also occur, leading to further daughter ions.
A study on the isomeric compound 5-(tetrazol-1-yl)-2H-tetrazole confirmed its characterization through mass spectrometry, underscoring the technique's utility for this class of compounds. nih.govresearchgate.net The analysis of fragmentation patterns of various substituted tetrazoles has shown that the stability of the resulting fragments often dictates the predominant cleavage pathways. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₄H₅N₆⁺ | 137.06 | Protonated molecular ion |
| [M]⁺˙ | C₄H₄N₆⁺˙ | 136.05 | Molecular ion |
| [M-N₂]⁺˙ | C₄H₄N₄⁺˙ | 108.05 | Loss of dinitrogen from the tetrazole ring |
| [M-HN₃]⁺ | C₄H₃N₃⁺ | 93.04 | Loss of hydrazoic acid from the tetrazole ring |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a compound from its constituent elements. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. For this compound, elemental analysis would be used to verify the expected ratio of carbon, hydrogen, and nitrogen. nih.govresearchgate.net
The molecular formula of this compound is C₄H₄N₆. The theoretical elemental composition can be calculated based on its molecular weight (136.12 g/mol ). The experimental values obtained from analysis of a pure sample should closely match these theoretical percentages, typically within a margin of ±0.4%. This verification is a standard requirement for the characterization of new compounds in chemical research. researchgate.netresearchgate.net
Table 2: Theoretical Elemental Composition of this compound (C₄H₄N₆)
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 4 | 48.04 | 35.30% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.96% |
| Nitrogen | N | 14.01 | 6 | 84.06 | 61.74% |
| Total | 136.132 | 100.00% |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For this compound, obtaining a suitable single crystal would allow for an unambiguous determination of its solid-state structure, confirming the connectivity between the pyrazole and tetrazole rings and establishing the tautomeric form present in the crystal. nih.gov
Analysis of Molecular Geometry and Bond Parameters
The analysis of the diffraction data yields a detailed molecular model. Key parameters that would be determined for this compound include:
Bond Lengths: The lengths of all covalent bonds (C-C, C-H, C-N, N-N) would be measured with high precision. These values can indicate bond order (single, double, aromatic) and strain within the rings.
Bond Angles: The angles between adjacent bonds define the geometry around each atom. For the pyrazole and tetrazole rings, the internal ring angles would confirm their five-membered ring structure.
Torsion Angles: These angles describe the conformation around single bonds, such as the C-N bond connecting the pyrazole and tetrazole rings. The torsion angle between the two rings would define the degree of planarity of the molecule. In many related bistetrazole or pyrazolyl-tetrazole structures, the rings are often twisted relative to each other to minimize steric hindrance. researchgate.net
A comprehensive study of the isomeric 5-(tetrazol-1-yl)-2H-tetrazole (also known as 1,5'-bistetrazole) revealed detailed structural parameters from single-crystal X-ray diffraction, providing a valuable reference for the title compound. nih.gov
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules pack together in the crystal. This packing is governed by intermolecular forces. For this compound, which contains multiple nitrogen atoms and an acidic proton on one of the rings, hydrogen bonding is expected to be a dominant interaction.
Key intermolecular interactions that would be analyzed include:
Hydrogen Bonding: The N-H group on either the pyrazole or tetrazole ring can act as a hydrogen bond donor, while the numerous sp²-hybridized nitrogen atoms can act as acceptors. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's stability and density. rsc.org In many tetrazole derivatives, molecules are linked by N-H···N hydrogen bonds to form dimers or infinite chains. mdpi.com
The study of crystal packing is crucial as it dictates many of the material's bulk properties, including density, melting point, and stability. In related structures, extended networks formed by hydrogen bonding are common. rsc.org
Computational Chemistry and Theoretical Investigations of 5 1h Pyrazol 1 Yl 2h Tetrazole Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of pyrazole-tetrazole systems due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are employed to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net
Applications of DFT in the study of related heterocyclic compounds have successfully elucidated molecular geometries and electron distribution. nih.gov For instance, studies on bis-tetrazole acetamides have used the B3LYP functional to analyze charge transfer within the molecules. researchgate.net Furthermore, DFT is instrumental in calculating various reactivity indices, including electrophilic and nucleophilic Fukui functions, which help identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. nih.gov These computational approaches are vital for understanding the fundamental electronic characteristics that drive the chemistry of pyrazole-tetrazole hybrids.
For higher accuracy, particularly in determining energetics, researchers turn to ab initio methods. These calculations are based on first principles, without reliance on empirical parameters. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), in conjunction with large basis sets (e.g., aug-cc-pVTZ), are used to obtain highly precise relative energies of different molecular forms, such as tautomers. semanticscholar.org
To achieve even greater precision, results from calculations with a series of increasingly large basis sets can be extrapolated to the Complete Basis Set (CBS) limit. This technique was used to determine the relative energies of tetrazole tautomers with an accuracy of 0.10-0.25 kcal mol⁻¹. semanticscholar.org Model chemistry methods like the CBS-4M protocol have also been successfully applied to compute the enthalpies of pyrazole-tetrazole derivatives, which are then used to derive their heats of formation. nih.govresearchgate.net These rigorous methods are essential for establishing reliable data on the optimized geometries and thermodynamic stabilities of these nitrogen-rich compounds.
Molecular Modeling and Simulation of Reactivity
Beyond static electronic structure, computational methods can simulate the dynamic processes of chemical reactions, providing a molecular-level understanding of reactivity.
Theoretical chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common route for synthesizing the 5-substituted tetrazole ring. researchgate.netnih.gov Computational studies can model this pathway, calculating the activation energies by locating the transition state structure, thereby providing insights into reaction kinetics and mechanism.
Similarly, theoretical calculations have been performed to investigate hydrogen shift reactions in tetrazoles. semanticscholar.org By calculating the transition state geometries and energies for these processes, researchers can understand the feasibility and dynamics of proton transfer, which is fundamental to tautomerism. semanticscholar.org
The 5-(1H-pyrazol-1-yl)-2H-tetrazole system can exist in different tautomeric forms, primarily involving the position of the proton on the tetrazole ring (1H vs. 2H). The relative stability of these tautomers is a critical aspect of their chemistry. High-level ab initio calculations have been instrumental in quantifying these energy differences. semanticscholar.org
For the parent 5-substituted tetrazoles, the 1H- and 2H-tautomers are the most relevant. mdpi.com Computational studies have shown that the 2H-tetrazole is often more stable in the gas phase, while the more polar 1H-tautomer is typically favored in condensed phases and polar solvents. mdpi.com The energy difference between tautomers is influenced by several factors, including the electronic nature of the substituent at the C5-position, steric effects, and solvent polarity. mdpi.comnih.gov For example, low-polarity solvents and bulky or electron-attracting substituents tend to favor the 2H tautomer. mdpi.com
Table 1: Calculated Relative Energies of Tetrazole Tautomers
| Tautomer | Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1H-Tetrazole | CCSD(T)/CBS | 2.07 | semanticscholar.org |
| 2H-Tetrazole | CCSD(T)/CBS | 0.00 (Reference) | semanticscholar.org |
Prediction of Molecular Properties and Energetics
A significant application of computational chemistry in this field is the prediction of molecular and energetic properties, which is particularly important for the design of new materials.
The introduction of a tetrazole ring into a molecule is known to significantly increase its heat of formation (ΔH°f), a key indicator of energy content. mdpi.com Computational methods are used to accurately predict these values. For instance, the heats of formation for compounds like 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives have been calculated based on enthalpies computed at the CBS-4M level of theory. nih.govresearchgate.net
Based on the density and the calculated heat of formation, crucial detonation parameters for energetic materials, such as detonation velocity (D) and detonation pressure (P), can be predicted using specialized software like EXPLO5. nih.govresearchgate.net This allows for the in silico screening and design of novel energetic compounds with desired performance characteristics.
Beyond energetic properties, theoretical calculations can predict a wide range of other molecular descriptors. DFT studies provide access to thermodynamic properties like entropy, enthalpy, and Gibbs free energy, as well as electronic properties like dipole moment, chemical hardness, and ionization potential. researchgate.net These predicted properties are invaluable for understanding the physicochemical behavior of this compound systems and for guiding the synthesis of new derivatives with tailored characteristics.
Table 2: Predicted Energetic Properties of Selected Pyrazole-Tetrazole Compounds
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H₂DNP-5T) | 1.88 | +421.3 | 9132 | 36.9 | |
| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H₃NANP-5T) | 1.86 | +553.7 | 8846 | 33.2 | |
| Hydroxylammonium salt of H₃NANP-5T | 1.90 | +433.8 | 9414 | 34.5 |
Theoretical Assessment of Formation Enthalpies
The high nitrogen content inherent in the structure of this compound and related compounds is a defining feature that significantly influences their energetic properties. Theoretical assessments of formation enthalpies (ΔH°f) are crucial for understanding the energy storage capacity of these molecules. Compounds rich in nitrogen, particularly those with N=N and N=C bonds, are characterized by high positive enthalpies of formation.
The position of substituents and the isomeric form of the pyrazolyltetrazole backbone have a significant effect on the thermochemical characteristics of these compounds nih.gov. Quantum-chemical calculations are instrumental in predicting these properties for both known and hypothetical high-energy compounds nih.gov. Various computational methods, including G4, G4MP2, and ωB97XD/aug-cc-pVTZ, have been employed to determine the gas-phase formation enthalpies of energetic heterocyclic compounds, with results showing variances that highlight the importance of the chosen theoretical level researchgate.net.
Below is a data table summarizing the impact of different structural modifications on the enthalpy of formation in pyrazole-tetrazole systems, as discussed in theoretical and experimental studies.
| Structural Modification | Change in Enthalpy of Formation (ΔH°f) | Reference |
| Introduction of a tetrazol-5-yl moiety | Increase of ~915 kJ·kg⁻¹ | uc.pt |
| Introduction of a second nitro group to the pyrazole (B372694) ring | Decrease of ~90 kJ·kg⁻¹ | uc.pt |
| Substitution of tetrazole proton with a trinitromethyl group | Decrease of ~250 kJ·kg⁻¹ | uc.pt |
| Substitution via CPy-NTr bond formation | Energy increment of 389.8 kJ·mol⁻¹ | uc.pt |
Computational Bioisosterism and Conformation Studies
The concept of bioisosterism is a cornerstone of medicinal chemistry, and computational methods are invaluable for its exploration. The tetrazole ring, a key component of this compound, is a well-established bioisostere of the carboxylic acid group. This is attributed to their similar pKa values and the planar, delocalized electronic structure of the tetrazole ring, which allows it to mimic the interactions of a carboxylate group with biological targets.
Computational docking studies are frequently employed to investigate the conformational preferences and binding modes of pyrazole-tetrazole hybrids within the active sites of proteins. These studies provide insights into the structure-activity relationships that govern the biological effects of these compounds. For instance, docking studies have been used to support experimentally observed antimicrobial activities of pyrazole-tetrazole derivatives by elucidating their interactions with key enzymes like Biotin protein ligase.
The conformational flexibility of the this compound system is a critical determinant of its biological activity. Theoretical conformational analysis, often performed using Density Functional Theory (DFT), helps to identify low-energy conformers and the rotational barriers between them. This information is essential for understanding how the molecule adapts its shape to fit into a receptor's binding pocket.
The following table presents a summary of computational studies on pyrazole-tetrazole systems, highlighting the methodologies and key findings related to bioisosterism and conformation.
| Study Focus | Computational Method(s) | Key Findings |
| Antimicrobial Activity | Molecular Docking | Supported experimental findings by showing interactions with Biotin protein ligase and β–Fructofuranosidases. |
| Antitubercular Potency | Molecular Docking | Investigated binding modalities in the active site of mycobacterial InhA. |
| Antifungal and Alpha-Amylase Inhibition | Molecular Docking | Correlated experimental and computational data to understand inhibitory activity. |
Photochemical Pathway Elucidation through Theoretical Approaches
Theoretical approaches are pivotal in elucidating the complex photochemical pathways of tetrazole derivatives. The photochemistry of these compounds is generally characterized by the cleavage of the tetrazole ring, which can lead to a variety of photoproducts. Computational methods, particularly (time-dependent) density functional theory (TD-DFT), are used to map the potential energy surfaces of the excited states and identify the transition states and intermediates involved in these transformations.
Upon UV irradiation, tetrazoles can undergo photoextrusion of molecular nitrogen (N₂), a process that has been investigated through theoretical calculations. For many tetrazole derivatives, this leads to the formation of highly reactive nitrile imine intermediates. The subsequent fate of the nitrile imine is dependent on the substituents and the reaction conditions. Theoretical studies have shown that the formation of nitrile imines can be a key step in the photochemical synthesis of other heterocyclic systems, such as pyrazolines, through in-situ trapping with dipolarophiles.
The specific photochemical behavior of this compound can be inferred from theoretical studies on analogous systems. For instance, the position of substituents on the tetrazole ring (N-1 vs. N-2) has been shown computationally and experimentally to direct the photochemical outcome. Theoretical investigations of substituted 5-aminotetrazoles have revealed that N-2 substituted isomers exclusively yield nitrile imines upon photolysis, while N-1 isomers can follow different pathways. This suggests that the photochemical behavior of this compound will be influenced by which nitrogen of the tetrazole ring is involved in the excited state dynamics.
A summary of common photochemical pathways for tetrazole derivatives as elucidated by theoretical studies is presented in the table below.
| Photochemical Process | Key Intermediate(s) | Theoretical Method(s) | Common Photoproducts |
| Ring Cleavage with N₂ Extrusion | Nitrile Imine | TD-DFT, CASSCF, MS-CASPT2 | Pyrazolines, Carbodimides, Aziridines |
| Intramolecular Cyclization | Biradical Intermediates | TD-DFT | Fused heterocyclic systems (e.g., Pyrimidinones) |
| Isomerization | Diazirine | DFT | Carbodimides |
Reactivity and Reaction Mechanisms of 5 1h Pyrazol 1 Yl 2h Tetrazole
Prototropic Equilibria and Tautomerism in the Tetrazole Ring
The tetrazole ring in 5-(1H-pyrazol-1-yl)-2H-tetrazole is subject to prototropic tautomerism, a phenomenon where isomers differ in the location of a proton. For 5-substituted tetrazoles, two primary tautomeric forms exist: the 1H- and 2H-tautomers. mdpi.com The equilibrium between these forms is a delicate balance influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and the physical state.
In solution, the more polar 1H-tautomer is generally the predominant form. mdpi.com However, in the gaseous phase, the 2H-tautomer is often more stable. mdpi.com The pyrazolyl substituent at the C5 position, with its electron-withdrawing or -donating character, plays a crucial role in shifting this equilibrium. Electron-withdrawing groups tend to favor the 2H-tautomer. mdpi.com Theoretical studies on related 5-substituted tetrazoles have provided insights into the relative stabilities of these tautomers.
Table 1: Factors Influencing Tautomeric Equilibrium in 5-Substituted Tetrazoles
| Factor | Influence on Equilibrium | Predominant Tautomer |
| Solvent Polarity | Increasing polarity | 1H-Tautomer mdpi.com |
| Substituent at C5 | Electron-withdrawing | 2H-Tautomer mdpi.com |
| Physical State | Gas phase | 2H-Tautomer mdpi.com |
| Physical State | Solid state / Solution | 1H-Tautomer mdpi.com |
| Steric Hindrance | Bulky substituents | 2H-Tautomer mdpi.com |
Reactivity at the C5 Position of the Tetrazole Ring
The C5 position of the tetrazole ring in N-substituted tetrazoles is known to be reactive under specific conditions. The proton at the C5 position of an N-substituted tetrazole can be abstracted by a strong base, such as n-butyllithium (nBuLi), to form a carbanion. mdpi.com This nucleophilic center can then react with various electrophiles, leading to the formation of 1,5-disubstituted tetrazoles. mdpi.com
While direct experimental data on the C5 reactivity of this compound is limited, the general principle of C5-lithiation followed by electrophilic quench is a well-established synthetic strategy for functionalizing the tetrazole ring. The nature of the pyrazolyl substituent would likely influence the acidity of the C5-proton and the stability of the resulting carbanion.
Electrophilic and Nucleophilic Attack on Tetrazole Nitrogen Atoms (N1, N2)
The nitrogen atoms of the tetrazole ring are key sites for electrophilic and nucleophilic attack. In a basic medium, the tetrazole ring can be deprotonated to form a tetrazolate anion. This anion is a powerful nucleophile and readily reacts with electrophiles. Alkylation of the tetrazolate anion typically results in a mixture of N1 and N2-alkylated regioisomers. mdpi.com The ratio of these isomers is dependent on the nature of the electrophile, the solvent, and the reaction temperature.
Conversely, the nitrogen atoms of the tetrazole ring can also be subject to nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups or when part of a fused ring system. However, for an isolated tetrazole ring like in this compound, electrophilic attack at the nitrogen atoms is the more common reaction pathway. Computational studies have shown that the N1 and N2 nitrogens of the pyrazole (B372694) ring have the highest electron density, making them susceptible to electrophilic substitution. mdpi.com
Thermal Decomposition Mechanisms and Pathways
Pyrazole-tetrazole hybrids, particularly those with nitro groups, are often investigated as energetic materials due to their high nitrogen content and enthalpy of formation. mdpi.com The thermal decomposition of these compounds is a critical aspect of their stability and performance. For many tetrazole derivatives, the initial step in thermal decomposition is the opening of the tetrazole ring, which involves the cleavage of an N-N bond, followed by the elimination of molecular nitrogen (N₂). icm.edu.pl
Studies on related energetic materials suggest that the decomposition pathways can be complex, involving multiple steps and the formation of various gaseous products. mdpi.com The specific decomposition mechanism of this compound would likely involve initial ring opening of the tetrazole moiety, followed by fragmentation of the pyrazole ring and subsequent reactions of the resulting radical species.
Table 2: General Thermal Decomposition Characteristics of Pyrazole-Tetrazole Hybrids
| Feature | Description |
| Initiation Step | Typically N-N bond cleavage in the tetrazole ring icm.edu.pl |
| Primary Gaseous Product | Molecular Nitrogen (N₂) icm.edu.pl |
| Influence of Nitro Groups | Generally decreases thermal stability acs.org |
| Influence of Salt Formation | Generally increases thermal stability mdpi.com |
Oxidation-Reduction Chemistry of Pyrazole-Tetrazole Hybrids
The pyrazole ring is generally resistant to both oxidation and reduction. mdpi.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid, the pyrazole ring can be opened. mdpi.com Electrolytic oxidation and ozonolysis are also capable of cleaving the pyrazole ring. mdpi.com The oxidation of a methyl group on a pyrazole ring to a carboxylic acid has been demonstrated using potassium dichromate in an acidic medium. mdpi.com
The tetrazole ring, being electron-deficient, is generally stable towards oxidation. Reduction of the tetrazole ring is also not a common transformation. For this compound, the pyrazole ring would be the more likely site for oxidative reactions, although harsh conditions would be required. The specific redox behavior would also be influenced by the presence of other functional groups on either ring.
Influences of Reaction Conditions on Chemical Transformations
The course of chemical reactions involving this compound is highly dependent on the reaction conditions, including the choice of solvent and the temperature.
Solvent Effects: The polarity of the solvent plays a significant role in both the synthesis and subsequent reactions of tetrazole derivatives. For instance, the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) often proceeds with higher yields in polar solvents like DMF or DMSO. researchgate.net However, the use of water as a solvent can also be effective and offers a greener alternative. researchgate.net The tautomeric equilibrium of the tetrazole ring is also sensitive to the solvent environment, with more polar solvents favoring the 1H-tautomer. mdpi.com
Temperature Effects: Temperature is another critical parameter that can influence reaction outcomes. In the synthesis of pyrazoles, temperature can control the regioselectivity of the reaction. mdpi.com For instance, temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported. mdpi.com High temperatures are often required for the thermal decomposition of pyrazole-tetrazole compounds, with decomposition temperatures often exceeding 200°C. acs.org However, elevated temperatures can also lead to undesired side reactions or decomposition of the starting materials or products. nih.gov
Coordination Chemistry and Supramolecular Assembly with 5 1h Pyrazol 1 Yl 2h Tetrazole
5-(1H-pyrazol-1-yl)-2H-tetrazole as a Ligand in Metal Complexes
The unique arrangement of donor nitrogen atoms in this compound allows it to act as a flexible and dynamic ligand in the construction of various metal-ligand assemblies. Its coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of counter-anions or ancillary ligands.
The synthesis of metal coordination compounds with pyrazole-tetrazole ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve reacting the ligand with a suitable metal salt in a sealed vessel at elevated temperatures. This process often facilitates the in situ formation of the tetrazole ring from a nitrile precursor and an azide (B81097) source, which then coordinates to the metal center.
For instance, several transition metal coordination complexes have been synthesized using ((1H-tetrazol-5-yl) methyl) pyridine (B92270) ligands, which are structurally related to this compound. rsc.org These reactions demonstrate the feasibility of generating complex frameworks through hydrothermal in situ synthesis. rsc.org The resulting compounds are characterized using a suite of analytical techniques, including single-crystal and powder X-ray diffraction to determine their solid-state structures, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermogravimetric analysis (TGA) to assess thermal stability. rsc.orgresearchgate.net
A variety of metal ions have been incorporated with pyrazole-tetrazole type ligands, leading to compounds with diverse nuclearity and dimensionality. For example, complexes with copper(II), cobalt(II), zinc(II), and cadmium(II) have been prepared, showcasing the ligand's broad coordination capability. rsc.orgntu.edu.tw The synthesis of manganese(II) complexes with 5-(pyridyl)tetrazole ligands further illustrates the versatility of this class of compounds, where the final structure can be influenced by the specific isomer of the pyridyltetrazole used. researchgate.netrsc.org
Table 1: Examples of Synthesized Metal Coordination Compounds with Pyrazole-Tetrazole Type Ligands
| Compound | Metal Ion | Synthesis Method | Key Structural Feature | Reference |
|---|---|---|---|---|
| {[Co(Hapt)2]·2H2O}n | Cobalt(II) | Hydrothermal | 2D layer extended to a 3D supramolecular architecture via hydrogen bonding. | rsc.org |
| {[Zn(Hapt)2]·3H2O}n | Zinc(II) | Hydrothermal | Isomorphous with the cobalt complex, forming a 2D layer. | rsc.org |
| {[Cd(Hapt)2]·2.5H2O}n | Cadmium(II) | Hydrothermal | Isomorphous with the cobalt complex, featuring a 2D layered structure. | rsc.org |
| [Cu(Htpa)2]n | Copper(II) | Hydrothermal | Forms a 2D layer with a different coordination mode compared to the Co, Zn, and Cd complexes. | rsc.org |
| [Cu(3TMP)] | Copper(I) | Hydrothermal in situ | 3D framework. | rsc.org |
| [Zn(3TMP)Cl] | Zinc(II) | Hydrothermal in situ | 3D framework. | rsc.org |
| [Cd3(3TMP)4(N3)2]·0.38H2O | Cadmium(II) | Hydrothermal in situ | 3D framework. | rsc.org |
| [Mn{5-(4-pyridyl)-tetrazolato}2(H2O)4] | Manganese(II) | Reaction of cyanopyridine with sodium azide and Mn(II) salt | 2D framework linked by hydrogen bonds. | rsc.org |
Note: H2apt = 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole; 3HTMP = 3-((1H-tetrazol-5-yl) methyl) pyridine.
Pyrazole-tetrazole ligands exhibit remarkable coordination versatility due to the multiple nitrogen donor atoms available on both the pyrazole (B372694) and tetrazole rings. The pyrazolate anion, formed upon deprotonation, is known to adopt several coordination modes, including monodentate, exo-bidentate, and endo-bidentate. uninsubria.it The most common mode is the exo-bidentate, where the two nitrogen atoms of the pyrazole ring bridge two metal centers. uninsubria.it
Similarly, the tetrazolate ring can coordinate to metal ions in various ways, utilizing one or more of its four nitrogen atoms to bridge multiple metal centers. unimi.it The combination of these two versatile heterocyclic units in a single ligand, such as this compound, allows for the construction of intricate and high-dimensional structures. The specific coordination mode adopted depends on a delicate balance of factors including the geometric preferences of the metal ion, the steric hindrance of the ligand, and the reaction conditions. For example, in a series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, the ligand was observed to adopt two different coordination modes, leading to the formation of two distinct types of 2D layers. rsc.org
The electronic properties of pyrazole-tetrazole ligands make them suitable for use in spin crossover (SCO) complexes. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) complexes are particularly well-studied in this regard.
Ligands based on 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) are known to induce SCO in iron(II) complexes. mdpi.com The moderate ligand field strength imposed by the pyrazole donors is crucial for facilitating the spin transition. mdpi.comnih.gov By analogy, the pyrazole moiety in this compound can contribute to a ligand field environment around a metal center that is conducive to SCO behavior. The tetrazole group can also play a significant role. For instance, in a series of iron(II) complexes with 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline, the nature of the alkyl substituent on the tetrazole ring, along with solvent molecules and counter-anions, was found to have a crucial influence on the resulting SCO properties, leading to abrupt, gradual, two-step, or incomplete spin transitions. acs.org The cooperative effects within the crystal lattice, often mediated by intermolecular interactions involving the tetrazole ring, are key to the expression of hysteretic SCO behavior. univie.ac.at
Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The ability of this compound to bridge multiple metal centers makes it an excellent candidate for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.itrsc.org These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing.
The rational design of CPs and MOFs relies on the principles of reticular chemistry, which involves the assembly of molecular building blocks (nodes and linkers) into predetermined network topologies. researchgate.net In this context, metal ions or metal clusters act as nodes, while the organic ligand, this compound, serves as the linker or spacer.
The final architecture of the resulting framework is dictated by the coordination geometry of the metal ion and the connectivity of the ligand. researchgate.net The combination of different donor groups within the same ligand, such as the pyrazole and tetrazole moieties, can be exploited to control the stereochemistry at the metal center and to direct the self-assembly process towards specific network topologies. unimi.it For instance, the use of a bifunctional tetrazole-carboxylate ligand has been shown to produce coordination complexes whose structures are significantly affected by the coordination modes of the tetrazole group. scielo.br The introduction of ancillary ligands can also modify the final structure, leading to frameworks of different dimensionality. rsc.org
While the primary coordination bonds between the metal ions and the ligand define the basic framework of CPs and MOFs, secondary interactions such as hydrogen bonds play a crucial role in consolidating the final supramolecular architecture. rsc.orgresearchgate.net The N-H groups of the pyrazole and tetrazole rings, as well as any uncoordinated nitrogen atoms, can act as hydrogen bond donors and acceptors, respectively.
Supramolecular Self-Assembly of Pyrazole-Tetrazole Derivatives
The field of supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. In this context, pyrazole-tetrazole derivatives have emerged as versatile building blocks for the construction of complex supramolecular architectures. The unique combination of the pyrazole and tetrazole rings within a single molecular entity offers a rich tapestry of donor and acceptor sites for various non-covalent forces, enabling the programmed assembly of these molecules into higher-order structures.
Directed Assembly through Non-Covalent Interactions
The spontaneous organization of this compound and related derivatives into ordered supramolecular assemblies is primarily governed by a symphony of non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable and predictable patterns in the solid state and in solution. The principal non-covalent forces at play include hydrogen bonding, π-π stacking, and other weaker interactions, which together dictate the final supramolecular architecture.
The pyrazole moiety, with its acidic N-H proton and a basic sp2-hybridized nitrogen atom, is a potent participant in hydrogen bonding. Specifically, the classic [N−H···N] hydrogen bond is a recurring and robust motif in the self-assembly of pyrazole-containing structures. semanticscholar.org This interaction can lead to the formation of various supramolecular synthons, such as chains, dimers, and more complex networks.
The tetrazole ring, a bioisostere of the carboxylic acid group, also contributes significantly to the intermolecular connectivity. nih.govmdpi.com The tetrazole ring possesses multiple nitrogen atoms that can act as hydrogen bond acceptors. nih.gov Furthermore, the delocalized π-system of the tetrazole ring allows for π-π stacking interactions, which are crucial in the vertical organization of the molecular components. researchgate.net The interplay of these interactions can be finely tuned by the nature and position of substituents on the pyrazole or tetrazole rings, as well as by the solvent environment. mdpi.com
A detailed analysis of the crystal structures of related compounds reveals the prevalence and significance of various non-covalent interactions in directing the assembly. Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular contacts, has demonstrated that interactions such as O···H, N···H, and C···H, in addition to π-stacking, are pivotal in controlling the supramolecular assembly of tetrazole-containing compounds. researchgate.net The synergy between different types of interactions, for instance, the combination of π···π and C-H···π contacts, can give rise to a diverse array of supramolecular patterns. researchgate.net
The following table summarizes the key non-covalent interactions that direct the self-assembly of pyrazole-tetrazole derivatives, based on studies of analogous systems.
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | Involves an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Formation of robust and directional linkages, such as chains and networks. The pyrazole N-H group is a strong hydrogen bond donor. semanticscholar.org |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. It involves the overlap of p-orbitals in π-conjugated systems. | Contributes to the stabilization of layered structures and columnar assemblies. Both pyrazole and tetrazole rings can participate. researchgate.net |
| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. | Provides additional stability to the overall supramolecular architecture and influences the relative orientation of molecules. researchgate.net |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. | Can be introduced through substitution to provide further directional control over the assembly. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Contribute to the overall packing efficiency and stability of the crystal lattice. |
The predictable nature of these non-covalent interactions allows for a rational design approach in crystal engineering, where the targeted synthesis of pyrazole-tetrazole derivatives with specific functionalities can lead to materials with desired topologies and properties. By understanding and controlling the directed assembly through these non-covalent forces, it is possible to create novel supramolecular frameworks with potential applications in various fields.
Applications in Functional Materials and Catalysis
Design and Synthesis of Energetic Materials Incorporating Pyrazole-Tetrazole Scaffolds
The quest for new high-performance energetic materials that offer a superior balance of energy output, thermal stability, and low sensitivity has driven research into nitrogen-rich heterocyclic compounds. The combination of pyrazole (B372694) and tetrazole rings within a single molecule is a highly effective strategy for creating next-generation energetic materials. mdpi.comnih.gov The core design principles involve increasing nitrogen content, which leads to a higher heat of formation and the release of environmentally benign dinitrogen (N₂) gas upon decomposition, and enhancing density, which is crucial for achieving high detonation performance. nih.gov
The synthesis of energetic materials based on the pyrazole-tetrazole framework often involves several key steps. A common approach begins with the construction of the basic pyrazole-tetrazole skeleton, for example, by reacting a pyrazole derivative containing a cyano group with an azide (B81097), such as sodium azide, through a [2+3] cycloaddition reaction. mdpi.com This efficiently forms the tetrazole ring.
To enhance the energetic properties, nitro groups (—NO₂) are frequently introduced onto the pyrazole ring. nih.govresearchgate.net These groups significantly improve the oxygen balance and density of the compound, leading to higher detonation velocities and pressures. researchgate.net For instance, nitration of the pyrazole ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. mdpi.com Further functionalization can include the introduction of other energy-rich groups like azide (—N₃) or the formation of energetic salts. mdpi.com By reacting the acidic N-H protons on the heterocyclic rings with nitrogen-rich bases (e.g., ammonia, hydrazine), energetic salts can be prepared, which often exhibit improved thermal stability and reduced sensitivity compared to their neutral precursors. nih.gov
A comparative study of various pyrazole-tetrazole derivatives has shown that strategic modifications can fine-tune their properties. For example, converting an aminotetrazole group to a nitroiminotetrazole moiety has been demonstrated to significantly boost the enthalpy of formation, detonation pressure, and velocity. mdpi.com Researchers have successfully synthesized a range of these compounds, from simple C-C linked pyrazole-tetrazoles to more complex structures joined by nitrogen-nitrogen bridges, each designed to optimize the balance between performance and stability. mdpi.comnih.gov
Table 1: Properties of Selected Energetic Pyrazole-Tetrazole Derivatives
| Compound | Key Functional Groups | Decomposition Temp. (°C) | Noteworthy Properties |
| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) | Fused Pyrazole, Dinitro, Tetrazole | --- | Thermally stable and insensitive to mechanical stimuli. nih.gov |
| Hydroxylammonium salt of DNTPP | Fused Pyrazole, Dinitro, Tetrazole | 329 | Extremely thermally stable. nih.gov |
| 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | Dinitro, Tetrazole | --- | Serves as a precursor for various energetic salts. researchgate.net |
| N,N'-ethylene bridged bis(pyrazole-tetrazole) | Nitro, Nitroimino | --- | Enhanced detonation pressure and velocity. mdpi.com |
Pyrazole-Tetrazole Systems in Catalysis
The distinct electronic and structural features of the pyrazole-tetrazole framework make it a promising candidate for the development of novel catalysts for a variety of organic transformations.
Pyrazole and its derivatives are well-established as highly effective ligands in transition metal catalysis due to their ability to form stable complexes with a wide range of metals. rsc.orgresearchgate.net The pyrazole nitrogen atoms are excellent σ-donors, enabling strong coordination to metal centers. This property is retained in pyrazole-tetrazole systems, where the pyrazole unit can act as a robust anchor for a catalytically active metal. researchgate.net
In the context of transfer hydrogenation, a crucial reaction in organic synthesis, pyrazole-based ligands have been successfully employed with 3d transition metals like manganese (Mn) and ruthenium (Ru). rsc.orgnih.gov These catalysts facilitate the transfer of hydrogen from a donor molecule (like 2-propanol) to a substrate (such as a ketone or nitrile). nih.gov The N-H group of the pyrazole ring can participate in metal-ligand cooperation, where the proton can be transferred to assist in the catalytic cycle, enhancing efficiency. nih.gov
A ligand like 5-(1H-pyrazol-1-yl)-2H-tetrazole offers multiple potential coordination sites. The pyrazole moiety can bind to a metal center, while the tetrazole ring, with its multiple nitrogen atoms, could either remain as a functional pendant group influencing the electronic properties of the catalyst or participate in secondary interactions. The high nitrogen content of the tetrazole ring can modulate the ligand's donor/acceptor properties, thereby fine-tuning the reactivity of the metal center for specific applications. researchgate.net
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a powerful and often more sustainable alternative to metal-based catalysis. Tetrazole-derived compounds have emerged as a significant class of organocatalysts. nih.gov The tetrazole ring is considered a bioisostere of the carboxylic acid group, as both have similar pKa values and a planar structure, enabling it to participate in hydrogen bonding and proton transfer, which are key mechanisms in many organocatalytic reactions. mdpi.com
Molecules incorporating a tetrazole ring have been effectively used as catalysts in reactions such as aminations. nih.gov For example, chiral cyclic amines featuring a tetrazole substituent have been synthesized and resolved into their enantiomers, providing a route to asymmetric organocatalysis. nih.gov The this compound scaffold could be similarly developed into a chiral organocatalyst. By introducing chiral centers or functional groups elsewhere on the molecule, it could be designed to create specific three-dimensional environments for enantioselective transformations.
Integration into Gas Generator Compositions
Gas generators are critical components in applications like automotive airbag inflators, where the rapid, controlled production of a large volume of non-toxic gas is required. google.com For decades, sodium azide was the primary fuel, but concerns over its toxicity have spurred the search for safer alternatives. Nitrogen-rich heterocyclic compounds, particularly tetrazoles and their derivatives, are leading candidates for the next generation of gas generants. wikipedia.orggoogle.com
The primary appeal of compounds like 5-aminotetrazole (B145819) lies in their high nitrogen content, thermal stability, and ability to decompose into large volumes of harmless nitrogen gas. wikipedia.orgresearchgate.net The pyrazole-tetrazole structure is exceptionally well-suited for this application. Its high nitrogen-to-carbon ratio ensures a high gas yield and cleaner combustion products. The energetic nature of the molecule contributes to a favorable burn rate, which can be tailored by formulating it with oxidizers and other additives. google.comgoogle.com
Compositions for gas generators typically blend a nitrogen-rich fuel, such as a tetrazole derivative, with an oxidizer like phase-stabilized ammonium (B1175870) nitrate (B79036) (PSAN) or various metal oxides. google.com The inclusion of the pyrazole-tetrazole scaffold in such a formulation could offer an excellent balance of properties: high energy for rapid gas production, good thermal stability for safety and storage, and decomposition into environmentally friendly products, primarily N₂ and water. wikipedia.org
Principles of Molecular Design and Biological Target Interactions for 5 1h Pyrazol 1 Yl 2h Tetrazole Analogues
Bioisosteric Replacement Strategy with the Tetrazole Moiety
Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties, is a cornerstone of drug design. The tetrazole ring, a key component of 5-(1H-pyrazol-1-yl)-2H-tetrazole, is a well-established bioisostere, primarily for the carboxylic acid group and also for the amide bond. This strategy is employed to improve a molecule's pharmacokinetic profile, including its lipophilicity and metabolic stability, and to reduce potential side effects.
The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functionality. This mimicry is attributed to several key similarities:
Acidity: Tetrazoles have pKa values (approximately 4.5–4.9) that are comparable to those of carboxylic acids (around 4.2–4.5), allowing them to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.
Planarity and Geometry: Both the tetrazole ring and the carboxylate group are planar, which allows for similar spatial arrangements and interactions within a receptor's binding site.
Hydrogen Bonding: The tetrazole ring can act as a hydrogen bond donor and acceptor, similar to a carboxylic acid.
Lipophilicity: Replacing a carboxylic acid with a tetrazole ring generally increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
A prominent example of this strategy is the development of the angiotensin II receptor antagonist losartan, where the replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency and oral bioavailability. This improvement was attributed to the tetrazole's acidic NH group being positioned for optimal interaction with the receptor.
| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Reference(s) |
| pKa | ~4.2–4.5 | ~4.5–4.9 | |
| Geometry | Planar | Planar | |
| Interactions | Ionic, Hydrogen Bonding | Ionic, Hydrogen Bonding | |
| Lipophilicity | Lower | Higher |
The tetrazole moiety can also serve as a bioisosteric replacement for the cis-amide bond in peptidomimetics. This is particularly valuable because the amide bond is susceptible to enzymatic cleavage, and its replacement can lead to molecules with improved metabolic stability. The 1,5-disubstituted tetrazole ring has been identified as an effective mimic of the cis-amide bond geometry. This structural constraint can be advantageous in designing molecules that target specific protein conformations.
Rational Drug Design Methodologies
Rational drug design involves the deliberate creation of new molecules based on a knowledge of the biological target. This approach can be broadly categorized into structure-based and ligand-based design.
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) can be employed. This powerful technique involves:
Target Identification and Validation: Identifying a biologically relevant target and confirming its role in the disease process.
Structure Determination: Obtaining the 3D structure of the target, typically through X-ray crystallography or NMR spectroscopy.
Docking and Scoring: Computationally fitting potential ligands (such as analogues of this compound) into the active site of the target and predicting their binding affinity.
Iterative Design: Synthesizing and testing the most promising candidates, and using the experimental results to refine the computational models for the next round of design.
The goal of SBDD is to design molecules that have high affinity and selectivity for the target's binding site, leading to a potent and specific therapeutic effect.
In cases where the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) methods are utilized. This approach relies on the knowledge of other molecules (ligands) that bind to the target. Key LBDD strategies include:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for the biological activity of a set of known active compounds. New molecules can then be designed to fit this pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new compounds with improved therapeutic properties.
Computational Approaches in Molecular Design and Biological Interactions
Computational chemistry plays a vital role in modern drug discovery, offering powerful tools to predict and analyze the behavior of molecules. For this compound analogues, computational approaches can provide valuable insights into:
Molecular Docking: Simulating the interaction between a ligand and its target protein to predict the binding mode and affinity. This can help in prioritizing compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in a ligand-protein complex over time to understand the stability of the interaction and the conformational changes that may occur upon binding.
ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of new chemical entities, helping to identify potential liabilities early in the drug discovery process.
These computational methods, in conjunction with experimental data, enable a more efficient and informed design of novel this compound analogues with desired biological activities.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound analogues, docking studies are instrumental in understanding how these ligands fit into the active sites of target proteins, such as enzymes or receptors. researchgate.net This process helps in estimating the strength of the interaction, commonly expressed as binding affinity or binding energy.
Computational analyses, such as those performed with software like MOE-Dock or AutoDock, calculate a docking score that correlates with the experimental biological activity (e.g., IC₅₀ values). researchgate.netresearchgate.net For instance, studies on various 5-substituted 1H-tetrazoles and pyrazole (B372694) derivatives have demonstrated a strong correlation between predicted binding energies and their observed inhibitory activities against targets like cyclooxygenase-2 (COX-2) and various protein kinases. researchgate.netresearchgate.net The binding energy is a key predictor of a compound's potential efficacy; a lower binding energy generally signifies a more stable protein-ligand complex and, consequently, higher potential biological activity. nih.govnih.gov For example, docking studies on certain tetrazole derivatives with the CSNK2A1 receptor revealed that a dimethoxyphenyl derivative exhibited the lowest binding energy of -6.8687 kcal/mol, indicating strong binding. nih.govnih.gov
These predictive models allow for the virtual screening of large libraries of pyrazolyl-tetrazole analogues, prioritizing the synthesis of compounds with the most promising predicted binding affinities. This rational design approach significantly accelerates the drug discovery process.
Active Site Identification and Ligand Binding Region Analysis
Molecular docking not only predicts binding affinity but also provides a detailed, three-dimensional view of the ligand within the protein's active site. alrasheedcol.edu.iq This allows for the precise identification of the ligand-binding region and the key amino acid residues involved in the interaction.
For pyrazolyl-tetrazole analogues, analysis of the docked conformation reveals which parts of the molecule are critical for binding. The tetrazole and pyrazole rings, being rich in nitrogen atoms, are often involved in crucial interactions. researchgate.net For example, docking studies of tetrazole derivatives in the active site of the tubulin protein showed that the nitrogen atoms of the 1H-tetrazole ring form hydrogen bonds with amino acid residues Asnβ258 and Lysβ352. nih.gov Similarly, in studies with Peroxisome Proliferator-Activated Receptor γ (PPARγ), the tetrazole moiety was found to dock in the polar region of the ligand pocket, forming hydrogen bonds with residues H323, H449, Y327, and S289. biorxiv.orgbiorxiv.org
By identifying these specific interactions, researchers can understand why certain analogues are more active than others and can design new molecules with modifications that enhance these key interactions, leading to improved potency and selectivity.
| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Dimethoxyphenyl Tetrazole Derivative | CSNK2A1 | -6.8687 | LYS 68 |
| Thiadiazole-Pyrazole Derivative | VEGFR-2 | -10.09 | Not Specified |
| Thiadiazole-Pyrazole Derivative | CDK2 | -10.35 | Not Specified |
| 1H-tetrazole Derivative | Tubulin | Not Specified | Asnβ258, Lysβ352, Alaβ317 |
| Tetrazole Derivative (T2) | PPARγ | -61 to -55 | H323, Y327, S289 |
Structure-Activity Relationship (SAR) Studies via Substituent Effects
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies focus on the effects of adding, removing, or modifying functional groups (substituents) on the core scaffold.
Research has shown that the nature and position of substituents on both the pyrazole and phenyl rings strongly influence biological activity. mdpi.comnih.gov For instance, in a series of 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles, the type of substituent on the phenyl ring significantly impacted their anti-inflammatory activity. nih.gov Another study on 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives found that converting a nitrile group to a tetrazole significantly boosted activity against Leishmania. mdpi.comnih.gov
Systematic modification of substituents helps to build a comprehensive SAR profile. Key findings often include:
Electronic Effects : The addition of electron-withdrawing groups (e.g., halogens like Cl, F, or nitro groups) versus electron-donating groups (e.g., methoxy, methyl) can drastically alter a molecule's interaction with the target. researchgate.netmdpi.com Studies have indicated that compounds with electron-withdrawing substituents are often more potent. mdpi.com
Steric Effects : The size and shape (bulkiness) of a substituent can affect how well the molecule fits into the binding pocket of a receptor. mdpi.com Bulky groups might enhance van der Waals interactions but can also cause steric hindrance, preventing optimal binding.
Positional Isomerism : The position of a substituent on an aromatic ring (ortho, meta, or para) can be crucial. For some pyrazolyl-tetrazole derivatives, placing a substituent at the para position has been found to be more favorable for activity than the ortho or meta positions. mdpi.com
These SAR studies provide a roadmap for optimizing the lead compound, guiding chemists in synthesizing analogues with enhanced potency and selectivity. researchgate.net
Intermolecular Interactions with Biological Receptors
The biological activity of this compound analogues is governed by the sum of their intermolecular interactions with the target receptor. These non-covalent forces, though individually weak, collectively determine the stability of the ligand-receptor complex and thus the compound's efficacy.
Hydrogen Bonding Networks
Hydrogen bonds are a critical type of directional interaction that contributes significantly to the binding affinity and specificity of a drug molecule. nih.gov The pyrazole and tetrazole rings are rich in nitrogen atoms, which can act as excellent hydrogen bond acceptors, while the N-H group on the tetrazole or pyrazole ring can act as a hydrogen bond donor. nih.govresearchgate.netresearchgate.net
Analysis of crystal structures and docking simulations reveals extensive hydrogen bonding networks between pyrazolyl-tetrazole analogues and their biological targets. researchgate.net For example, the sp² hybridized nitrogen atoms at the 3- and 4-positions of the tetrazole ring are frequently observed accepting hydrogen bonds from N-H or O-H groups of amino acid residues in a receptor's active site. nih.gov In one study, the nitrogen atoms of a tetrazole ring formed crucial hydrogen bonds with residues ASN179 and PHE191 in the active site of an enzyme. Similarly, the tetrazole moiety of ligands targeting PPARγ has been shown to form a hydrogen bond pattern with residues Y327, H323, and S289. biorxiv.orgbiorxiv.org The ability of the tetrazole ring to form these strong, specific interactions is a key reason for its use as a bioisostere for the carboxylic acid group in drug design. researchgate.net
Pi-Stacking and Van der Waals Interactions
Van der Waals interactions are weaker, non-specific attractive forces that occur between all atoms. While individually minor, the cumulative effect of many van der Waals contacts can be substantial, especially for larger molecules or those with substituents that fit snugly into hydrophobic pockets of the active site. researchgate.net For instance, the benzene rings of some tetrazole-based inhibitors show van der Waals interactions with residues like Ser530 and Val349 in the COX-2 enzyme pocket. researchgate.net These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site.
Design Considerations for Metabolic Stability and Pharmacokinetic Profiles
A compound's journey to becoming a successful drug depends not only on its ability to bind to its target (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. researchgate.net The this compound scaffold offers several advantages in this regard.
The tetrazole ring is recognized as a bioisostere of the carboxylic acid group. nih.govacs.org A key advantage of this substitution is enhanced metabolic stability. Carboxylic acids are often subject to metabolic degradation pathways, but tetrazoles are generally more resistant to such biotransformation. nih.govacs.org This increased stability can lead to a longer half-life and improved bioavailability.
| Interaction/Property | Description | Key Structural Features | Example Residues/Effects |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between H-bond donor (e.g., N-H) and acceptor (e.g., N, O). | N-H and sp² N atoms of pyrazole and tetrazole rings. | ASN179, PHE191, Y327, H323, S289 |
| Pi-Stacking | Non-covalent interaction between aromatic rings. | Aromatic pyrazole and tetrazole rings. | Interactions with Phenylalanine, Tyrosine, Tryptophan. |
| Van der Waals | Weak, non-specific attractive forces between atoms in close proximity. | Entire molecular surface, especially bulky/lipophilic substituents. | Val349, Gly526, Ser530 |
| Metabolic Stability | Resistance of a compound to biotransformation by metabolic enzymes. | Tetrazole ring is more stable than a carboxylic acid group. | Increased half-life, improved bioavailability. |
| Pharmacokinetics (ADME) | The body's effect on the drug (Absorption, Distribution, Metabolism, Excretion). | Overall lipophilicity, polarity, and molecular size. | Modulation of substituents to balance solubility and permeability. |
Tetrazole Derivatives as Modulators of Specific Biological Target Classes (Conceptual Framework)
The integration of a tetrazole ring, particularly when combined with other heterocyclic systems like pyrazole, offers a versatile scaffold in medicinal chemistry. The unique physicochemical properties of the tetrazole moiety, including its metabolic stability and its role as a bioisostere of carboxylic acids and amides, make it a valuable component in the design of molecules that can modulate various biological targets. vnu.edu.vnresearchgate.net The electronic and structural characteristics of this compound analogues can be fine-tuned to achieve specific interactions with enzymes, receptors, transporters, and protein-protein interfaces.
Enzyme Inhibition Principles
The design of this compound analogues as enzyme inhibitors often leverages the tetrazole ring's ability to act as a bioisosteric replacement for a carboxylic acid group. nih.gov This allows it to engage in similar interactions, such as hydrogen bonding and electrostatic interactions, with active site residues. nih.govacs.org Furthermore, the tetrazole moiety can act as an efficient metal chelator, a property crucial for inhibiting metalloenzymes. nih.gov
A key principle in the design of these inhibitors is the strategic positioning of the tetrazole and pyrazole rings to interact with specific pockets within the enzyme's active site. The pyrazole ring can be substituted to enhance hydrophobic or hydrogen bonding interactions, thereby increasing potency and selectivity. nih.gov
For instance, tetrazole derivatives have been shown to be effective inhibitors of various enzymes:
Carbonic Anhydrases: The tetrazole group can act as a zinc-binding warhead, directly interacting with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. acs.org
α-Amylase: Pyrazole-based tetrazole derivatives have demonstrated inhibitory activity against α-amylase, suggesting that the hybrid structure can effectively interact with the enzyme's active site. nih.gov
Cyclooxygenase-2 (COX-2): Novel tetrazole derivatives have been designed as inhibitors of the COX-2 enzyme, highlighting the scaffold's potential in developing anti-inflammatory agents. nih.gov
Acetylcholinesterase (AChE): Derivatives bearing a (pyridin-2-yl)tetrazole scaffold have shown inhibitory effects on AChE, with molecular docking studies suggesting that stronger nucleophilic substituents enhance activity through increased hydrogen bonding. vnu.edu.vn
Protein Arginine Methyltransferase 1 (PRMT1): A series of 1-substituted 1H-tetrazole derivatives were designed to target the substrate arginine-binding site on PRMT1, with some compounds demonstrating significant inhibitory effects. nih.govnih.gov
Phosphodiesterase 3 (PDE3): Novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives have shown considerable inhibitory activity against human PDE3A and PDE3B. nih.gov
| Enzyme Target | Inhibitor Class | Principle of Inhibition | Key Interactions |
|---|---|---|---|
| Carbonic Anhydrases | Tetrazole derivatives | Zinc chelation | Direct interaction with the active site zinc ion. acs.org |
| α-Amylase | Pyrazole-based tetrazole derivatives | Active site binding | Interaction with key residues in the enzyme's active site. nih.gov |
| Cyclooxygenase-2 (COX-2) | Tetrazole derivatives | Competitive inhibition | Binding to the active site, preventing substrate access. nih.gov |
| Acetylcholinesterase (AChE) | (Pyridin-2-yl)tetrazole derivatives | Active site binding | Hydrogen bonding with active site residues. vnu.edu.vn |
| Protein Arginine Methyltransferase 1 (PRMT1) | 1-substituted 1H-tetrazole derivatives | Targeting substrate binding site | Interaction with the arginine-binding pocket. nih.govnih.gov |
| Phosphodiesterase 3 (PDE3) | 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | Active site binding | Interaction with the catalytic domain of the enzyme. nih.gov |
Receptor Agonism/Antagonism Principles
The design of this compound analogues as receptor modulators is based on their ability to mimic the spatial and electronic features of endogenous ligands or other known modulators. The rigid scaffold provided by the linked pyrazole and tetrazole rings allows for the precise positioning of substituents to interact with specific residues in the receptor's binding pocket.
The tetrazole ring, with its acidic nature, can form crucial ionic or hydrogen bond interactions with basic residues in the receptor. wikipedia.org The pyrazole moiety and its substituents can engage in hydrophobic, pi-stacking, or additional hydrogen bonding interactions to enhance binding affinity and selectivity.
Examples of receptor modulation by tetrazole derivatives include:
Cannabinoid CB1 Receptor: Tetrazole-biarylpyrazole derivatives have been investigated as antagonists for the cannabinoid CB1 receptor. acs.org
Adrenergic Receptors: Tetrazole-containing compounds are being explored for their potential to modulate adrenergic receptors, which are important in the central nervous system. researchgate.net
Angiotensin II Receptor: The tetrazole group is a key component in many angiotensin II receptor blockers (ARBs), where it interacts with arginine and lysine residues in the receptor's helices 4 and 5. wikipedia.org
The principle of agonism versus antagonism is determined by the conformational changes induced in the receptor upon ligand binding. An agonist will stabilize a receptor conformation that leads to downstream signaling, while an antagonist will bind to the receptor without inducing this active conformation, thereby blocking the action of the endogenous agonist. The specific substitution pattern on the this compound scaffold dictates which of these effects is achieved.
Modulation of Transporters
The modulation of transporters by small molecules is a critical area of pharmacology. While specific examples for this compound are not extensively documented in the provided search results, the general principles for designing transporter modulators can be applied. The tetrazole moiety's ability to mimic a carboxylate group is a key feature, as many endogenous transporter substrates and inhibitors contain this functional group.
The interaction with transporters is often governed by a combination of polar and non-polar interactions. The pyrazole ring and its substituents can be modified to optimize hydrophobic interactions with the transporter's transmembrane domains, while the tetrazole ring can engage with charged or polar residues in the binding pocket.
For example, tetrazole derivatives have been investigated as inhibitors of monoamine neurotransmitter reuptake transporters (dopamine, norepinephrine, and serotonin). researchgate.net The design of these inhibitors focuses on the linker length between the tetrazole and a piperidine/piperazine core to achieve potent and selective inhibition. researchgate.net
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) represent a challenging but increasingly important class of therapeutic targets. nih.gov Small molecules designed to modulate PPIs often target "hot spots" on the protein surface, which are small regions that contribute disproportionately to the binding energy.
The this compound scaffold can serve as a rigid framework to present functional groups that mimic the key interacting residues of one of the protein partners. The tetrazole ring can mimic acidic residues like aspartate or glutamate, forming critical hydrogen bonds or salt bridges at the protein-protein interface. acs.org
A conceptual approach to designing PPI modulators based on this scaffold involves:
Identification of Hot-Spot Residues: Determining the key amino acids at the interface of the target PPI.
Pharmacophore Modeling: Creating a model that captures the essential spatial and electronic features of these hot-spot residues.
Scaffold Hopping and Optimization: Using the this compound scaffold as a starting point and decorating it with substituents that match the pharmacophore model.
For example, the development of tetrazole derivatives as inhibitors of PRMT1, an enzyme that methylates arginine residues on other proteins, indirectly modulates protein-protein interactions by altering the post-translational modifications that can influence these interactions. nih.govnih.gov The design of these inhibitors targets the substrate-binding site to prevent the methylation event. nih.govnih.gov Furthermore, proximity-enhanced protein crosslinking studies have utilized the reaction between a tetrazine and a terminal alkene to study protein-protein interactions, highlighting the utility of nitrogen-rich heterocycles in this field. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of pyrazole-tetrazole hybrids exist, the future of their production lies in the development of more innovative, efficient, and environmentally benign pathways. mdpi.commdpi.com Key areas for future research include:
Green Chemistry Approaches: The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future work will likely focus on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov For instance, the use of deep eutectic solvents or water-mediated methodologies could significantly reduce the environmental impact of synthesis. mdpi.comscielo.org.za The development of one-pot multicomponent reactions will also be crucial in minimizing waste and improving atom economy. researchgate.net
Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.netnih.gov The application of flow chemistry to the synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole and its derivatives could lead to safer handling of potentially hazardous reagents like azides and enable the rapid production of compound libraries for screening purposes. researchgate.netnih.gov
Photocatalysis and Enzymatic Synthesis: The use of light to drive chemical reactions and the application of enzymes as catalysts represent exciting frontiers. Photocatalytic methods, such as the photochemically induced cycloaddition of tetrazoles, could offer novel routes to pyrazoline precursors. researchgate.netmdpi.comcanada.ca Furthermore, exploring enzymatic pathways for the synthesis or modification of the pyrazole-tetrazole scaffold could lead to highly selective and sustainable production methods.
Advanced Computational Design of Functional Derivatives
Computational chemistry is an indispensable tool in modern drug discovery and materials science. Future research will undoubtedly leverage advanced computational techniques to design and predict the properties of novel this compound derivatives with tailored functionalities. nih.gov
Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models: Machine learning algorithms can be trained on existing experimental data to develop robust QSAR models. mdpi.commdpi.comscielo.org.za These models can then be used to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives, thereby prioritizing the synthesis of the most promising candidates for applications in medicine and materials science. mdpi.commdpi.comscielo.org.za
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, offering insights into the stability of ligand-receptor complexes and the conformational behavior of materials. nih.govresearchgate.net Future studies will likely employ MD simulations to understand the binding modes of pyrazole-tetrazole derivatives to biological targets, such as enzymes and receptors, and to predict the mechanical and thermal properties of hybrid materials. nih.govresearchgate.net
In Silico Screening and Property Prediction: High-throughput virtual screening of large compound databases against specific biological targets or for desired material properties will accelerate the discovery of new functional derivatives. mdpi.com Advanced computational methods can also be used to predict key properties such as detonation performance for energetic materials and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for potential drug candidates. researchgate.netmdpi.com
Development of Next-Generation Hybrid Materials
The unique combination of the electron-rich pyrazole (B372694) and tetrazole rings makes this compound an excellent building block for the creation of novel hybrid materials with enhanced properties. mdpi.comacs.org
Energetic Coordination Polymers (ECPs) and Metal-Organic Frameworks (MOFs): The high nitrogen content and coordinating ability of the pyrazole and tetrazole moieties make this scaffold ideal for the synthesis of ECPs and MOFs. mdpi.comscielo.org.zanih.gov Future research will focus on designing and synthesizing next-generation energetic materials with improved detonation performance, enhanced thermal stability, and reduced sensitivity. researchgate.netmdpi.comnih.gov The introduction of N-oxide functionalities is one promising strategy to increase oxygen balance and energetic output. nih.gov
Functional Nanocomposites: The incorporation of this compound or its derivatives into nanomaterials, such as those based on zinc oxide or titanium dioxide, can lead to novel nanocomposites with unique catalytic or electronic properties. canada.canih.gov These materials could find applications in catalysis, sensing, and electronics.
Hybrid Pharmaceutical Materials: The molecular hybridization approach, which combines two or more pharmacophores in a single molecule, is a powerful strategy in drug discovery. mdpi.comnih.govresearchgate.net Future research will explore the synthesis of hybrid molecules where the this compound core is linked to other bioactive fragments to create drugs with multi-target activity or improved pharmacokinetic profiles. nih.govresearchgate.netacs.org
Integration of this compound in Emerging Technologies
The versatile properties of this compound and its derivatives position them for integration into a variety of emerging technologies.
Advanced Energetic Materials: As a key component in the design of next-generation explosives and propellants, derivatives of this compound are being investigated for their potential to offer a superior balance of performance and safety compared to traditional energetic materials. researchgate.netmdpi.com The ability to tune their energetic properties through chemical modification makes them highly attractive for both military and civilian applications. researchgate.netmdpi.com
Sensor Technology: The electron-rich nature of the pyrazole and tetrazole rings makes them suitable for use in chemical sensors. researchgate.netmdpi.com Future research could focus on developing fluorescent "turn-on" or "turn-off" sensors based on this scaffold for the detection of specific ions or molecules, with applications in environmental monitoring and biomedical diagnostics. researchgate.netmdpi.com
Optoelectronics: The photophysical properties of some pyrazole-tetrazole derivatives suggest their potential for use in optoelectronic devices. canada.ca Further investigation into their fluorescence and charge-transport properties could lead to their incorporation into organic light-emitting diodes (OLEDs) and other electronic components. canada.ca
Pharmaceutical Co-crystals: The formation of pharmaceutical co-crystals is an emerging strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. scielo.org.za The hydrogen bonding capabilities of the this compound scaffold make it a promising candidate for the design of novel co-crystals with improved drug delivery characteristics. scielo.org.za
Methodological Advancements in Characterization
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application and development of advanced characterization techniques.
High-Resolution Spectroscopy for Isomer and Tautomer Analysis: The potential for isomerism and tautomerism in pyrazole-tetrazole compounds requires sophisticated analytical methods for unambiguous characterization. canada.caacs.org Advanced NMR techniques, such as 2D NMR, and high-resolution mass spectrometry (HRMS) are crucial for distinguishing between different isomers and for studying tautomeric equilibria in solution. nih.govnih.gov
In-Situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as real-time NMR or FT-IR, can provide valuable mechanistic insights into the synthesis of these compounds. Monitoring reaction progress in real-time can aid in optimizing reaction conditions and identifying transient intermediates.
Synchrotron-Based Techniques: For solid-state materials, synchrotron-based X-ray diffraction and spectroscopy can provide unparalleled structural and electronic information. High-resolution powder diffraction can be used to solve crystal structures from microcrystalline samples, while X-ray absorption spectroscopy can probe the local coordination environment of metal ions in coordination polymers.
Advanced Mass Spectrometry Techniques: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) are invaluable for the characterization of newly synthesized compounds and for studying non-covalent interactions in supramolecular assemblies. mdpi.com Quadrupole time-of-flight (QTOF) mass spectrometry can provide accurate mass measurements, which are essential for confirming molecular formulas. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the regioselective synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole?
- Methodological Answer : Regioselectivity in tetrazole-pyrazole hybrids can be achieved using N-tosylhydrazones as intermediates under palladium or copper catalysis. For example, a base-mediated cyclization at 80–100°C in DMF or THF improves yield (60–85%) . Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1:1.2 for hydrazone to alkyne) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Combine - and -NMR to confirm substitution patterns (e.g., pyrazole C-5 coupling at ~150 ppm). IR spectroscopy identifies tetrazole N-H stretches (~3400 cm) and pyrazole ring vibrations (1600–1500 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization resolves molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products. A stability threshold of <10% degradation at 24 hours indicates suitability for biological assays .
Advanced Research Questions
Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for tetrazole-pyrazole hybrids?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometries and vibrational frequencies. Compare computed NMR chemical shifts (via GIAO method) and X-ray crystallography data (e.g., C–N bond lengths of 1.33–1.37 Å) to validate structural assignments. Discrepancies >0.1 Å in bond lengths may indicate tautomerism or crystal packing effects .
Q. What strategies mitigate side reactions during the functionalization of this compound with electron-deficient aryl groups?
- Methodological Answer : Use Buchwald-Hartwig amination with Pd(OAc)/XPhos catalysts to suppress β-hydride elimination. Optimize ligand-to-metal ratios (2:1) and reaction temperatures (100–110°C) in toluene. Adding molecular sieves (3Å) minimizes moisture-induced side reactions, improving yields from 45% to 75% .
Q. How can researchers design factorial experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Implement a 2 factorial design (k = 3 factors: substituent electronegativity, steric bulk, and lipophilicity). For example, test IC values against COX-2 or antimicrobial targets. Analyze main effects and interactions via ANOVA (p < 0.05). A Pareto chart identifies dominant factors (e.g., lipophilicity contributes 60% to activity variance) .
Q. What mechanistic insights explain the variability in antimicrobial activity of this compound analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding to E. coli DNA gyrase (PDB: 1KZN). Correlate docking scores (ΔG < -8 kcal/mol) with MIC values (2–64 µg/mL). Bulky substituents (e.g., CF) enhance hydrophobic interactions but reduce solubility, creating a trade-off requiring QSAR optimization .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based inhibitors?
- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., C, t) via LC-MS/MS in rodent plasma. Low bioavailability (<20%) may explain poor in vivo activity. Adjust formulations using PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
Safety and Handling
Q. What safety protocols are recommended for handling this compound derivatives with acute toxicity concerns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
